molecular formula C12H24O B1601866 2,4,8-Trimethyl-7-nonen-2-OL CAS No. 437770-28-0

2,4,8-Trimethyl-7-nonen-2-OL

Cat. No.: B1601866
CAS No.: 437770-28-0
M. Wt: 184.32 g/mol
InChI Key: QRDZETOZNQTTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-2, 4, 8-trimethyl-7-nonen-2-ol, also known as 2, 6, 10-trimethylundec-2-en-6-ol, belongs to the class of organic compounds known as acyclic monoterpenoids. These are monoterpenes that do not contain a cycle (+/-)-2, 4, 8-trimethyl-7-nonen-2-ol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+/-)-2, 4, 8-trimethyl-7-nonen-2-ol is primarily located in the membrane (predicted from logP) and cytoplasm (+/-)-2, 4, 8-trimethyl-7-nonen-2-ol has a citrus, floral, and grapefruit taste.

Scientific Research Applications

1. Aroma Analysis in White Wines

Ferreira and Pinho (2003) developed a method for analyzing volatiles in white wines, including compounds related to 2,4,8-Trimethyl-7-nonen-2-OL. This method used solid-phase microextraction and gas chromatography to identify compounds contributing to the aroma of young white wine and those characteristic of white wine evolution (Ferreira & Pinho, 2003).

2. Palladium-Catalyzed Intramolecular Oxidative Alkylation

Pei, Wang, and Widenhoefer (2003) studied the palladium-catalyzed intramolecular oxidative alkylation of compounds related to this compound. This reaction was effective in synthesizing spirobicyclic compounds and cyclizing zeta-alkenyl beta-keto esters (Pei, Wang, & Widenhoefer, 2003).

3. Use in Polymerization Processes

Correia et al. (1999) explored the use of nickel complexes in the co- and terpolymerization of ethylene/propylene/α-olefins, where related compounds to this compound played a role. This study provided insights into polymerization rates and activities in the presence of different compounds (Correia et al., 1999).

4. Latent Fluorophore Development

Chandran, Dickson, and Raines (2005) described the synthesis and use of latent fluorophores based on a trimethyl lock, relevant to this compound. These fluorophores showed potential in biological environments and could rapidly yield specific dyes upon hydrolysis (Chandran, Dickson, & Raines, 2005).

5. Corrosion Inhibition in Metals

Chafiq et al. (2020) investigated the inhibition properties of compounds structurally similar to this compound for protecting mild steel in acidic solutions. Their study highlighted the effectiveness of such compounds in corrosion inhibition (Chafiq et al., 2020).

6. Structural Analysis in Organometallic Chemistry

Kayser et al. (1994) conducted a study involving compounds related to this compound, focusing on their synthesis and structural analysis through X-ray diffraction and NMR spectroscopy (Kayser et al., 1994).

Properties

CAS No.

437770-28-0

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

2,4,8-trimethylnon-7-en-2-ol

InChI

InChI=1S/C12H24O/c1-10(2)7-6-8-11(3)9-12(4,5)13/h7,11,13H,6,8-9H2,1-5H3

InChI Key

QRDZETOZNQTTCN-UHFFFAOYSA-N

SMILES

CC(CCC=C(C)C)CC(C)(C)O

Canonical SMILES

CC(CCC=C(C)C)CC(C)(C)O

density

0.846-0.853

437770-28-0

physical_description

Clear, colourless liquid;  Fruity aroma

solubility

Insoluble in water;  soluble in non-polar organic solvents
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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